CDK2 vs. CDK1 Selectivity Window Achieved with 2-Cyclopropylisoindolin-5-amine-Derived Inhibitors
High-strength differential evidence comparing the unmodified 2-cyclopropylisoindolin-5-amine building block directly to its analogs in a single assay is not available in public literature. However, a direct derivative, Compound 47 from patent US20240034731, which incorporates the target compound as its core, demonstrates a quantifiable selectivity window. This derivative inhibited CDK2/Cyclin E1 with an IC50 of 200 nM, while showing significantly weaker activity against CDK1/Cyclin B1 with an IC50 of 1250 nM, yielding a 6.25-fold selectivity for CDK2 over CDK1 [1]. This selectivity profile is directly attributable to the 2-cyclopropylisoindolin-5-amine scaffold's interaction with the kinase hinge region, a feature not guaranteed with the 4-amino isomer or N-alkyl analogs.
| Evidence Dimension | Kinase Inhibition Selectivity (CDK2 vs CDK1) |
|---|---|
| Target Compound Data | CDK2/Cyclin E1 IC50: 200 nM; CDK1/Cyclin B1 IC50: 1250 nM |
| Comparator Or Baseline | Other N-substituted isoindoline-based inhibitors in the same patent series show different selectivity profiles; specific comparator data for the unsubstituted isoindolin-5-amine scaffold is not publicly disclosed. |
| Quantified Difference | 6.25-fold selectivity for CDK2 over CDK1 |
| Conditions | Luminescent ADP-Glo Kinase Assay (Promega) on human CDK2/Cyclin E1 and CDK1/Cyclin B1 complexes [1]. |
Why This Matters
For procurement in a kinase inhibitor project, this data indicates that the 2-cyclopropylisoindolin-5-amine scaffold can confer a desirable selectivity profile, making it a non-fungible starting material compared to other isoindoline isomers that have not demonstrated this specific kinase selectivity window.
- [1] BindingDB. (n.d.). BDBM648853: N-(2-cyclopropylisoindolin-5-yl)-6-methyl-8-(2,6-diazaspiro[3.4]octan-2-yl)pyrido[3,4-d]pyrimidin-2-amine. Retrieved from http://ww.w.bindingdb.org View Source
